6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

In ANDA impurity profiling, generic aldehydes lack the regulatory pedigree required for method validation. Zolpidem Carbaldehyde (CAS 400777-11-9) addresses this gap as a USP-designated reference standard supplied with full ICH-compliant characterization data. • Enables precise HPLC quantification of the carbaldehyde impurity with baseline separation (LogP 3.9 vs. EP Impurity C LogP 2.04) • Melting point 151-153°C provides orthogonal identity confirmation • Eliminates late-stage methylation steps in Zolpidem API synthesis

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 400777-11-9
Cat. No. B138263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS400777-11-9
Synonyms6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde;  _x000B_6-Methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde; 
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O
InChIInChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3
InChIKeyVJLDYAKVOYGTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 400777-11-9): Baseline Identity for Procurement Decisions


6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 400777-11-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, with a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol . It is officially recognized as Zolpidem 3-carbaldehyde (USP), serving as both a key synthetic intermediate in the manufacture of the hypnotic agent Zolpidem and a certified pharmacopeial reference standard for impurity profiling in pharmaceutical quality control [1][2].

Why Generic Imidazo[1,2-a]pyridine-3-carbaldehydes Cannot Replace 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Regulated Workflows


Generic 2-arylimidazo[1,2-a]pyridine-3-carbaldehyde analogs that lack the 6-methyl substituent (e.g., CAS 142016-38-4) cannot substitute for this compound in Zolpidem-directed synthesis, because the 6-methyl group is structurally essential for constructing the final API [1]. Furthermore, the target compound is specifically designated as a USP reference standard with comprehensive characterization data compliant with ICH and pharmacopeial guidelines; generic research-grade aldehydes do not carry equivalent regulatory pedigree or certified purity documentation, rendering them unsuitable for ANDA submissions, analytical method validation, or QC batch release testing [2][3].

Quantitative Differentiation Evidence for 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Versus Closest Analogs


USP Pharmacopeial Reference Standard Identity vs. Generic Uncertified Aldehydes

The target compound is designated as Zolpidem 3-carbaldehyde (USP) and is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to pharmacopeial standards (USP or EP) [1]. In contrast, generic 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 142016-38-4) is offered as a research-grade chemical without USP certification or equivalent regulatory documentation . While exact purity percentages vary by lot, USP reference standards are manufactured under cGMP with stringent purity specifications (typically ≥98%), whereas generic analogs are routinely supplied at standard research purity (typically 95%) .

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Structural Specificity: 6-Methyl Substituent Essential for Zolpidem Synthetic Pathway

Patent CN107163039A explicitly describes the preparation of 6-methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde as the direct precursor for Zolpidem, confirming that the 6-methyl group is integral to the synthetic route [1]. The 6-desmethyl analog, 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 142016-38-4, MW 236.27), lacks this methyl substituent and therefore diverges from the Zolpidem synthetic pathway at the cyclocondensation step, yielding a scaffold that cannot be converted to the final API without additional methylation chemistry .

Zolpidem Synthesis Process Chemistry Intermediate Specificity

Defined Melting Point Enables Identity Confirmation and Purity Assessment

The target compound exhibits a well-defined melting point of 151–153°C . In contrast, the unsubstituted parent scaffold imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8) and many close analogs have no reported melting point data available in authoritative databases, with multiple sources explicitly indicating 'no data available' [1]. The presence of a sharp, experimentally measured melting range for the target compound provides a quantitative identity check that can be used to verify lot-to-lot consistency and detect gross contamination.

Physicochemical Characterization Identity Testing Melting Point

Higher LogP Enables Chromatographic Selectivity in Impurity Profiling Methods

The target compound has a predicted octanol-water partition coefficient (LogP) of 3.9 [1], which is substantially higher than that of other Zolpidem-related impurities such as Zolpidem EP Impurity C (LogP = 2.04) . This LogP difference of approximately 1.86 log units translates to a significant shift in reversed-phase HPLC retention, enabling baseline resolution of the carbaldehyde impurity from other process-related substances under standard pharmacopeial gradient conditions.

HPLC Method Development Impurity Profiling Lipophilicity

Molecular Weight Delta of +14 Da Enables Mass Spectrometric Discrimination from Desmethyl Analogs

The molecular weight of the target compound is 250.30 g/mol , while the corresponding 6-desmethyl analog, 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 142016-38-4), has a molecular weight of 236.27 g/mol . This mass difference of approximately 14 Da corresponds to one methylene group (CH2) and is readily resolved by high-resolution mass spectrometry (HRMS) or even unit-resolution LC-MS systems, allowing selective detection and quantification of the target compound even in the presence of its desmethyl congener.

Mass Spectrometry Selective Detection Structural Confirmation

Procurement-Relevant Application Scenarios for 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Zolpidem 3-Carbaldehyde USP)


Certified Reference Standard for Zolpidem Impurity Profiling in Regulated QC Laboratories

As a USP-designated reference standard [1], the compound is used to spike, identify, and quantify the carbaldehyde impurity in Zolpidem tartrate drug substance and finished dosage forms via HPLC. Its distinct LogP of 3.9 ensures baseline separation from other impurities (e.g., Zolpidem EP Impurity C with LogP 2.04) under pharmacopeial chromatographic conditions [2], while its defined melting point of 151–153°C provides orthogonal identity confirmation .

Key Intermediate in GMP-Compliant Zolpidem API Manufacturing

The compound is the direct intermediate in the patented Zolpidem synthetic route [1], wherein the 6-methyl substituent is structurally required for the subsequent steps leading to the final API. Procuring the correct 6-methyl intermediate eliminates the need for late-stage methylation, reducing process steps and associated impurity generation. The 14 Da mass difference from the desmethyl analog enables incoming material verification by LC-MS [2].

Analytical Method Development and Validation for ANDA Submissions

Regulatory guidance requires that all process-related impurities be individually identified and controlled. The target compound, supplied with comprehensive characterization data compliant with ICH Q3A/B [1], serves as the primary marker for the carbaldehyde impurity in forced degradation studies, specificity assessments, and system suitability testing of HPLC methods intended for ANDA filing [2].

Zolpidem Metabolite and Pharmacokinetic Studies Using Stable-Labeled Analogs

The carbaldehyde scaffold is used as a precursor for synthesizing deuterium-labeled internal standards (e.g., Zolpidem Carbaldehyde-d6, CAS 1329611-32-6) employed in LC-MS/MS quantification of Zolpidem and its metabolites in plasma. The unlabeled target compound (CAS 400777-11-9) serves as the synthetic starting point for preparing these labeled analogs, owing to its structural fidelity to the Zolpidem core containing both the 6-methyl and 4-methylphenyl groups [1].

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